1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10775877
InChI: InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20)
SMILES: C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol

1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

CAS No.:

VCID: VC10775877

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -

Description

The compound 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule featuring a triazole ring, a chlorinated phenyl group, and a sulfanyl linkage. This structure suggests potential applications in medicinal chemistry due to the presence of multiple functional groups that may interact with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthesis details for this exact compound are not widely documented, similar compounds often involve reactions such as alkylation, arylation, and thiolation steps to form the triazole ring and attach the sulfanyl group.

Biological Activities

Compounds with similar structures, particularly those containing triazole moieties, are known for their antifungal properties. The presence of chlorinated aromatic systems may enhance interactions with biological targets, potentially leading to improved therapeutic profiles. Preliminary studies suggest that such compounds may also exhibit anti-inflammatory and anticancer activities due to their ability to interact with various enzymes and receptors.

Product Name 1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20)
Standard InChIKey DXKJHCYFBQCSSD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl
PubChem Compound 715383
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator